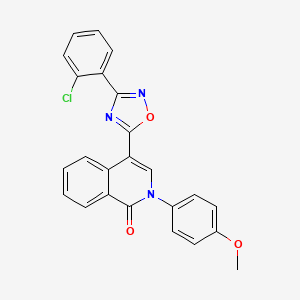

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one” is a chemical compound with the molecular formula C24 H16 Cl N3 O3 . It has a molecular weight of 429.86 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 1,2,4-oxadiazole ring, a chlorophenyl group, a methoxyphenyl group, and an isoquinolinone group .Physical And Chemical Properties Analysis

The compound has a logP value of 4.6364 and a logD value of 4.6364 . It also has a logSw value of -4.8654 . It has 6 hydrogen bond acceptors .Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized various derivatives involving structures similar to the specified compound, exploring their antimicrobial activities. For instance, novel triazole derivatives and their antimicrobial efficacy were investigated, highlighting the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2007). Similarly, new quinazolines with potential antimicrobial properties were synthesized and characterized, underscoring their significance in medicinal chemistry (Desai, Shihora, & Moradia, 2007).

Thermo-Physical Properties

The thermo-physical characterization of oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide provides insights into their physical properties and potential applications in materials science (Godhani et al., 2013). This research could inform the development of new materials with specific thermal and physical characteristics.

Synthesis and Characterization for Drug Discovery

Compounds with structural similarities have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents, suggesting the versatility of such structures in drug development (Farag et al., 2012). This underscores the broader relevance of the compound for pharmaceutical research.

Electroluminescence and Material Science

Research into π-conjugated imidazole–isoquinoline derivatives with promising electroluminescence behavior illustrates the potential application of related compounds in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Nagarajan et al., 2014). This suggests that the compound of interest may also have utility in the field of materials science, particularly in the creation of novel photonic materials.

Novel Synthesis Approaches

Innovative synthesis methods, such as the microwave-accelerated amination of chloroisoquinolines, demonstrate the ongoing development of more efficient and sustainable chemical synthesis techniques. These methods can potentially be applied to the synthesis of the specified compound, offering avenues for more efficient production and exploration of its applications (Prabakaran, Manivel, & Khan, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Oxadiazole derivatives, a class of compounds to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Mode of Action

Oxadiazoles, in general, are known to interact with various biomolecules in multiple ways, such as hydrogen bonding, π stacking interactions, van der waals interactions, metal coordination bonds, and hydrophobic forces .

Biochemical Pathways

Oxadiazole derivatives have been reported to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of oxadiazole derivatives are generally favorable due to their hydrogen bond acceptor properties .

Result of Action

Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The stability and activity of oxadiazole derivatives can be influenced by various factors, including temperature, ph, and the presence of other molecules .

properties

IUPAC Name |

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClN3O3/c1-30-16-12-10-15(11-13-16)28-14-20(17-6-2-3-7-18(17)24(28)29)23-26-22(27-31-23)19-8-4-5-9-21(19)25/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFJNXLFTFEMRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2580128.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline](/img/structure/B2580130.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2580136.png)

![4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2580137.png)

![(2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2580140.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2580145.png)

![N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2580150.png)

![Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2580151.png)